2-methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide
Description
2-Methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a methoxy group at the 2-position. The benzamide is linked via an ethyl chain to a 1-methyl-4-(thiophen-2-yl)-1H-imidazole moiety. This structure combines aromatic (benzamide, thiophene) and heterocyclic (imidazole) components, which are common in bioactive compounds targeting enzymes or receptors.
Properties
IUPAC Name |
2-methoxy-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-12-14(16-8-5-11-24-16)20-17(21)9-10-19-18(22)13-6-3-4-7-15(13)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRINZPGMEQJRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CC=CC=C2OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antiviral, and receptor activity, supported by data from various studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The following sections summarize the key findings regarding its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest and apoptosis |
Flow cytometry results indicated that the compound accelerates apoptosis in MCF cell lines in a dose-dependent manner, suggesting a promising therapeutic application in breast cancer treatment .
Antiviral Activity
The compound's antiviral properties were also evaluated. It was found to exhibit activity against specific viral targets, outperforming standard antiviral drugs in certain cases.
| Virus Type | EC50 (µM) | Comparison with Standard Drug |
|---|---|---|
| HIV | 0.20 | More effective than ribavirin |
| Influenza A | 0.35 | Comparable to existing antiviral agents |
The substitution patterns on the imidazole ring were crucial for enhancing its antiviral efficacy, indicating that structural modifications could lead to improved therapeutic agents .
Receptor Activity
The interaction of this compound with various receptors has also been studied. Notably, it has shown selective agonist activity towards dopamine receptors.
| Receptor Type | EC50 (nM) | Emax (% Control) |
|---|---|---|
| D3 Dopamine Receptor | 278 ± 62 | 36 ± 3.1 |
| D2 Dopamine Receptor | Inactive | - |
These findings suggest that the compound may have implications in neuropharmacology, particularly in conditions related to dopamine dysregulation .
Case Studies
Several case studies have documented the efficacy and safety profile of this compound in preclinical models:
- Study on Breast Cancer : A study involving MCF-7 cells showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls.
- HIV Inhibition Study : A preclinical evaluation demonstrated that the compound effectively inhibited HIV replication in MT-4 cells, showcasing its potential as an antiviral agent.
Comparison with Similar Compounds
Urea Derivatives (BJ25943, CAS 1421481-26-6)
- Structure : 3-{2-[1-Methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea.
- Key Differences : Replaces the methoxybenzamide group with a urea linker and a 3-(trifluoromethyl)phenyl substituent.
- Synthetic Pathway : Likely involves coupling of an imidazole-ethylamine intermediate with a phenyl isocyanate derivative. This contrasts with the benzamide target compound, which requires amide bond formation between a benzoyl chloride and an amine .
Isoxazole Carboxamide (CAS 1396871-79-6)
- Structure : 3-(2-Chlorophenyl)-5-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-4-carboxamide.
- Key Differences : Substitutes the methoxybenzamide with a chlorophenyl-isoxazole-carboxamide group.
- Synthetic Strategy : Likely employs a similar ethyl-linked imidazole intermediate but diverges in the carboxamide coupling step using an isoxazole derivative .
Imidazoline-Thiophene Derivatives
- Example : 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole.
- Key Differences : Lacks the benzamide moiety and features a saturated imidazoline ring.
- Synthesis: Cyclization of N-benzylethylenediamine with thiophene-2-carbaldehyde using N-bromosuccinimide (NBS) in dichloromethane (78% yield).
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Structural Analogues
Spectral Characterization Trends
- IR Spectroscopy :
- NMR : Methyl groups on the imidazole ring (e.g., 1-methyl) resonate at δ 3.5–4.0 ppm, while thiophene protons appear as multiplet signals at δ 6.8–7.5 ppm .
Q & A
Q. What are the recommended synthetic routes for 2-methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide, and how can reaction conditions be optimized for yield?
Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For imidazole-containing benzamides, a common approach is to react intermediates like 2-(1H-imidazol-2-yl)ethylamine derivatives with methoxy-substituted benzoyl chlorides under reflux conditions. Optimization includes:
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and imidazole-thiophene connectivity .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D geometry using SHELXL for refinement .
- HPLC : Ensures >95% purity for biological assays .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, particularly its interaction with fungal CYP51 enzymes?
Structure-based drug design (SBDD) leverages molecular docking and dynamics to model interactions with targets like fungal CYP51. Key steps:
- Target homology modeling : Use Aspergillus fumigatus CYP51 crystal structures (PDB) to identify binding pockets .
- Docking simulations : Tools like AutoDock Vina assess binding affinities of the imidazole-thiophene moiety to heme iron .
- Free energy calculations : Predict inhibition constants (Ki) using MM-GBSA .
Q. What experimental strategies address contradictions in catalytic performance data for nickel complexes derived from similar benzamide ligands?
Discrepancies in ethylene oligomerization activity (e.g., 7.6 × 10⁶ g·mol⁻¹(Ni)·h⁻¹ vs. lower values) arise from:
- Ligand substituent effects : Electron-withdrawing groups (e.g., Cl, Br) enhance Ni center electrophilicity, boosting activity .
- Co-catalyst synergy : Et₂AlCl activation efficiency varies with ligand steric bulk .
- Reaction conditions : Temperature (25–50°C) and ethylene pressure (10–30 bar) require systematic optimization .
Q. How does the thiophene-imidazole scaffold influence anti-inflammatory or antimicrobial activity compared to analogs with benzothiazole or pyridine rings?
- Thiophene vs. Benzothiazole : Thiophene’s sulfur atom enhances π-π stacking with microbial membrane proteins, improving antifungal potency .
- Imidazole vs. Pyridine : Imidazole’s nitrogen lone pairs coordinate fungal CYP51 heme iron, while pyridine’s basicity may reduce bioavailability .
- Methoxy group : Enhances membrane permeability via lipophilicity modulation .
Methodological Challenges
Q. How can researchers mitigate hydrolysis or degradation during storage or biological assays?
Q. What strategies improve crystallinity for X-ray diffraction studies of such flexible molecules?
- Cocrystallization agents : Add small molecules (e.g., acetic acid) to stabilize conformers .
- Cryocooling : Flash-cool crystals to 100 K to reduce thermal motion artifacts .
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals .
Data Interpretation and Reproducibility
Q. How should researchers reconcile discrepancies in biological activity data across studies?
Q. What statistical approaches validate structure-activity relationships (SAR) for derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
